N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound characterized by a cyclopropyl group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent. The final step involves the acylation of the thiazole intermediate with an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the acetamide moiety.
Substitution: Halogenated or nitrated phenylethyl derivatives.
Scientific Research Applications
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide: Unique due to its specific combination of functional groups.
This compound analogs: Compounds with similar structures but different substituents on the thiazole or phenylethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropyl group, a thiazole ring, and an acetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-14(11-4-2-1-3-5-11)10-22-16-18-13(9-21-16)8-15(20)17-12-6-7-12/h1-5,9,12H,6-8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVOFQDQTWJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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